Tert-butyl (2S,3R)-3-(4-methoxyphenyl)aziridine-2-carboxylate
Description
Tert-butyl (2S,3R)-3-(4-methoxyphenyl)aziridine-2-carboxylate: is a chemical compound that belongs to the class of aziridines. Aziridines are three-membered nitrogen-containing heterocycles known for their strained ring structure, which makes them highly reactive. This particular compound features a tert-butyl ester group, a methoxyphenyl group, and a chiral aziridine ring, making it an interesting subject for various chemical studies.
Properties
Molecular Formula |
C14H19NO3 |
|---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
tert-butyl (2S,3S)-3-(4-methoxyphenyl)aziridine-2-carboxylate |
InChI |
InChI=1S/C14H19NO3/c1-14(2,3)18-13(16)12-11(15-12)9-5-7-10(17-4)8-6-9/h5-8,11-12,15H,1-4H3/t11-,12-/m0/s1 |
InChI Key |
XNTGFDXDTMAHJN-RYUDHWBXSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1[C@@H](N1)C2=CC=C(C=C2)OC |
Canonical SMILES |
CC(C)(C)OC(=O)C1C(N1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl (2S,3R)-3-(4-methoxyphenyl)aziridine-2-carboxylate typically involves the following steps:
Formation of the Aziridine Ring: The aziridine ring can be formed through the reaction of an appropriate precursor, such as an epoxide or a halide, with a nitrogen source like ammonia or an amine under basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction, where a suitable methoxyphenyl halide reacts with the aziridine intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and purity.
Chemical Reactions Analysis
Ring-Opening Reactions
The aziridine ring undergoes regioselective and stereospecific ring-opening under acidic or basic conditions:
Acidic Conditions
-
Reagents : Trifluoroacetic acid (TFA) in acetonitrile or aqueous media.
-
Mechanism : Protonation of the nitrogen atom weakens the C–N bond, facilitating nucleophilic attack at the less substituted carbon (C3).
-
Product : Formation of β-amino esters or amides.
Example: Reaction with 50% aqueous TFA yields (2S,3R)-3-(4-methoxyphenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid .
Basic Conditions
-
Reagents : Aqueous NH₄OH or LiOH.
-
Mechanism : Deprotonation generates an aziridine anion, leading to nucleophilic attack at the more substituted carbon (C2).
-
Product : (2R,3S)-configured β-hydroxy amines after workup .
Reductive Ring-Opening
Samarium diiodide (SmI₂) induces single-electron transfer reductive cleavage:
-
Conditions : SmI₂ in THF at 0°C to room temperature.
-
Outcome : Stereoretentive cleavage of the C2–N bond, yielding trans-β-amino esters with >95% enantiomeric excess (ee) .
| Substrate | Product | Yield (%) | ee (%) |
|---|---|---|---|
| trans-Aziridine | Ethyl (2R,3R)-β-amino ester | 74 | 98 |
| cis-Aziridine | Methyl (2S,3R)-β-hydroxyamide | 68 | 95 |
Oxidation Reactions
The tert-butyl ester group stabilizes the aziridine ring during oxidation:
-
Oxidizing Agents : m-CPBA (meta-chloroperbenzoic acid) or O₂.
-
Products : Epoxidation or sulfoxidation at the methoxyphenyl group, retaining aziridine integrity.
Nucleophilic Additions
The electron-deficient aziridine nitrogen facilitates nucleophilic attacks:
-
Nucleophiles : Grignard reagents (e.g., MeMgBr), organozinc compounds.
-
Stereochemistry : Anti-addition due to ring strain, producing vicinal diamines .
Catalytic Asymmetric Reactions
BOROX catalysts enable multicomponent trans-aziridination:
-
Components : Aldehydes, amines, diazoacetates.
-
Mechanism : H-bonding interactions between the catalyst and substrates govern stereoselectivity (up to 98% ee) .
Staudinger Reaction
Aziridine formation via azide intermediates:
-
Epoxide Opening : Azide ion attacks epoxide to form azido alcohol.
-
Cyclization : Triphenylphosphine induces Staudinger reaction, yielding aziridine with inversion at both carbons .
Key Mechanistic Insights
Scientific Research Applications
Antitumor Activity
Research indicates that aziridine derivatives, including tert-butyl (2S,3R)-3-(4-methoxyphenyl)aziridine-2-carboxylate, can exhibit various biological activities, particularly in anticancer applications. Compounds with similar structures have shown promising results in inhibiting tumor growth in vitro and in vivo. For instance, studies on related aziridine derivatives have demonstrated significant antitumor activity against several cancer cell lines .
Enzyme Inhibition
Aziridine derivatives are known to interact with biological enzymes, potentially acting as enzyme inhibitors. The specific mechanism of action for this compound has not been fully elucidated; however, its structural features suggest that it may inhibit key enzymes involved in cancer progression or inflammation .
Case Studies
Mechanism of Action
The mechanism of action of Tert-butyl (2S,3R)-3-(4-methoxyphenyl)aziridine-2-carboxylate involves its reactive aziridine ring. The strained ring can undergo nucleophilic attack, leading to ring-opening and formation of covalent bonds with biological targets. This reactivity makes it useful in enzyme inhibition, where it can form covalent bonds with active site residues, thereby inhibiting enzyme activity.
Comparison with Similar Compounds
Tert-butyl (2S,3R)-3-phenylaziridine-2-carboxylate: Lacks the methoxy group, making it less reactive in certain reactions.
Tert-butyl (2S,3R)-3-(4-hydroxyphenyl)aziridine-2-carboxylate: Contains a hydroxy group instead of a methoxy group, leading to different reactivity and biological activity.
Uniqueness:
- The presence of the methoxy group in Tert-butyl (2S,3R)-3-(4-methoxyphenyl)aziridine-2-carboxylate enhances its reactivity and makes it more suitable for specific applications, such as in the synthesis of complex molecules and drug development.
Biological Activity
Tert-butyl (2S,3R)-3-(4-methoxyphenyl)aziridine-2-carboxylate is an organic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and related research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molar mass of approximately 249.31 g/mol. It features an aziridine ring structure, which is known for its inherent ring strain that can influence biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C14H19NO3 |
| Molar Mass | 249.31 g/mol |
| Density | 1.109 ± 0.06 g/cm³ (Predicted) |
| Melting Point | 84 - 87 °C |
| Boiling Point | 344.4 ± 42.0 °C (Predicted) |
| Solubility | Slightly in Acetonitrile, Chloroform |
| pKa | 4.94 ± 0.60 (Predicted) |
Antitumor Properties
Research indicates that aziridine derivatives, including this compound, may exhibit antitumor properties. The mechanism of action is believed to involve the inhibition of specific enzymes that are crucial for cancer cell proliferation. For instance, studies have shown that aziridine derivatives can act as enzyme inhibitors, which may lead to apoptosis in tumor cells .
Enzyme Inhibition
Aziridine compounds are known for their ability to inhibit various enzymes, potentially affecting metabolic pathways in living organisms. This inhibition can be beneficial in drug development for diseases where enzyme regulation is critical. The specific enzymes targeted by this compound remain to be fully elucidated but are under investigation in ongoing research .
Case Studies
-
Study on Anticancer Activity :
A study published in the Molecular Diversity journal explored the anticancer effects of aziridine derivatives. The study found that compounds with methoxy substitutions exhibited enhanced cytotoxicity against various cancer cell lines compared to their unsubstituted counterparts . -
Mechanistic Insights :
Another research article focused on the mechanistic pathways through which aziridines exert their biological effects. It highlighted that the aziridine ring's strain facilitates nucleophilic attacks on critical biological molecules, leading to significant biochemical alterations .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic synthesis techniques that allow for the incorporation of specific substituents like the methoxy group. Research has documented various synthetic routes that emphasize the importance of stereochemistry in determining the biological activity of these compounds .
Q & A
Q. Key factors influencing stereochemistry :
- Temperature control (e.g., low temperatures reduce epimerization).
- Chiral auxiliaries or catalysts (e.g., enantioselective organocatalysts).
- Protecting group strategies (e.g., tert-butyl esters prevent ring-opening side reactions) .
Advanced: How can researchers optimize the yield and enantiomeric excess (ee) of this compound during ring-closing reactions?
Optimization requires balancing reaction kinetics and thermodynamics:
Catalyst screening : Use chiral Lewis acids (e.g., Ti(OiPr)₄ with tartrate derivatives) to enhance ee. BH₃–THF improves borane delivery for stereoretentive steps .
Solvent selection : Polar aprotic solvents (e.g., THF, DCM) stabilize transition states. Additives like molecular sieves absorb moisture, minimizing hydrolysis .
Stepwise purification : Silica gel chromatography with hexanes/EtOAC (+0.25% Et₃N) removes diastereomers, improving ee to >95% .
In situ monitoring : NMR or HPLC tracks reaction progress to halt at maximal yield before side reactions dominate .
Basic: What advanced spectroscopic and crystallographic techniques are recommended for confirming the stereochemistry and purity of this compound?
- X-ray crystallography : Resolves absolute configuration unambiguously. For example, tert-butyl groups create heavy-atom contrast for clear diffraction patterns .
- NOESY NMR : Correlates spatial proximity of protons (e.g., 4-methoxyphenyl and aziridine protons) to confirm cis/trans arrangements .
- Chiral HPLC : Uses polysaccharide-based columns (e.g., Chiralpak AD-H) to separate enantiomers and quantify ee .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (C₁₆H₂₁NO₄) and detects trace impurities .
Advanced: What strategies are effective in resolving contradictory NMR data when analyzing derivatives of this compound?
Contradictions often arise from dynamic equilibria (e.g., ring puckering) or overlapping signals:
Variable-temperature NMR : Cooling to −40°C slows ring inversion, splitting merged signals into distinct peaks .
Isotopic labeling : Substitute ¹³C in the tert-butyl group to simplify COSY and HSQC spectra.
DFT calculations : Predict chemical shifts using quantum mechanical models (e.g., B3LYP/6-31G*) to assign ambiguous peaks .
Derivatization : Convert the aziridine to a sulfonamide or epoxide derivative to stabilize conformers for clearer analysis .
Advanced: How does the choice of protecting groups impact the reactivity of this compound in subsequent functionalization reactions?
The tert-butyl group is pivotal for stability but may hinder nucleophilic attacks:
- Boc (tert-butoxycarbonyl) : Protects amines during cross-coupling (e.g., Suzuki-Miyaura) but requires acidic deprotection (TFA/DCM), which risks aziridine ring opening .
- Sulfonyl groups (e.g., 4-nitrobenzenesulfonyl) : Activate the aziridine for ring-opening nucleophilic substitutions (e.g., with morpholine derivatives) .
- Silicon-based protectants (TBS) : Stabilize alcohols during oxidation but require fluoride-based deprotection (TBAF), which may not tolerate sensitive aziridines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
